molecular formula C16H23ClO B1586326 4-nonylbenzoyl Chloride CAS No. 54963-70-1

4-nonylbenzoyl Chloride

Cat. No. B1586326
CAS RN: 54963-70-1
M. Wt: 266.8 g/mol
InChI Key: OGIZCELCHIWJEP-UHFFFAOYSA-N
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Description

4-Nonylbenzoyl Chloride is a heterocyclic organic compound with the molecular formula C16H23ClO and a molecular weight of 266.81 . It is also known by other synonyms such as 4-n-Nonylbenzoyl chloride, ST51039934, and AC1MBN8M .


Molecular Structure Analysis

The molecular structure of 4-nonylbenzoyl Chloride consists of a benzene ring attached to a nonyl chain and a carbonyl chloride group . The canonical SMILES representation is CCCCCCCCC1=CC=C (C=C1)C (=O)Cl .


Physical And Chemical Properties Analysis

4-Nonylbenzoyl Chloride has a molecular weight of 266.81 and a density of 1.009g/cm³ . It has a boiling point of 353ºC at 760 mmHg . The compound is also characterized by an exact mass of 266.14400 .

Scientific Research Applications

1. Enhancement of LC–MS Detection for Estrogens

4-Nonylbenzoyl chloride is instrumental in enhancing the detection of estrogens in biological fluids using liquid chromatography–electron capture atmospheric pressure chemical ionization–mass spectrometry (LC–MS). This technique, when combined with derivatization, significantly increases detection responses, making it crucial for accurate quantification of estrogens in biological samples such as serum and urine (Higashi et al., 2006).

2. Synthesis of Bioactive Molecules

Research on 4-nonylbenzoyl chloride includes its use in the synthesis of bioactive molecules. It is involved in the preparation of thiomorpholine derivatives through nucleophilic substitution reactions. These derivatives, particularly in the context of antimicrobial activity, are of great interest due to their potential in developing new therapeutics with reduced toxicity (Kardile & Kalyane, 2010).

3. Catalysis in Organic Synthesis

4-Nonylbenzoyl chloride plays a role in catalysis, specifically in the Suzuki–Miyaura cross-coupling reactions. These reactions are essential in organic synthesis, particularly in the synthesis of biaryls through palladium-mediated processes. The use of 4-nonylbenzoyl chloride in these reactions demonstrates its significance in advancing organic synthesis methodologies (Grasa et al., 2002).

4. Application in Polymer Chemistry

In polymer chemistry, 4-nonylbenzoyl chloride is used in the synthesis of poly(4-hydroxybenzoate). This process explores various monomers and reaction conditions to produce polymers with different molecular weights and properties. The role of 4-nonylbenzoyl chloride in this context is crucial for understanding and optimizing polymerization mechanisms and the resulting polymer properties (Kricheldorf & Schwarz, 1983).

Safety And Hazards

4-Nonylbenzoyl Chloride is a hazardous substance. It causes severe skin burns and eye damage . It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

4-nonylbenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23ClO/c1-2-3-4-5-6-7-8-9-14-10-12-15(13-11-14)16(17)18/h10-13H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGIZCELCHIWJEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC1=CC=C(C=C1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40372990
Record name 4-nonylbenzoyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40372990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-nonylbenzoyl Chloride

CAS RN

54963-70-1
Record name 4-nonylbenzoyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40372990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
B Wang, F Shen, P Lu, S Tang, W Zhang… - Journal of Polymer …, 2008 - Wiley Online Library
… Then a Friedel-Crafts acylation of compound 3 with 4-nonylbenzoyl chloride using AlCl 3 catalyst in dichloromethane gives diacylated products (4) in good yield (62%). The …
Number of citations: 20 onlinelibrary.wiley.com
MD Stephens, N Yodsanit, C Melander - MedChemComm, 2016 - pubs.rsc.org
… In order to synthesize the octyl and nonyl tails, 4-octyl (2i) and 4-nonylbenzoyl chloride (2j) needed to be synthesized due to lack of commercial availability. The acid chlorides were …
Number of citations: 3 pubs.rsc.org
AG McKillop - 1996 - repository.lboro.ac.uk
… alkylbenzoic acids were obtained from Aldrich (Poole, UK) except for 4-nonylbenzoic acid and 4-decylbenzoic acid which were prepared by the hydrolysis of 4-nonylbenzoyl chloride …
Number of citations: 2 repository.lboro.ac.uk

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